3-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide
Description
The compound 3-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide (hereafter referred to as the "target compound") is a sulfonamide derivative featuring a pyrimidine core. Key structural elements include:
- A 3-fluorobenzenesulfonamide group at the para position of a phenyl ring.
- A 6-methylpyrimidin-2-yl scaffold substituted with a 4-methoxyphenylamino group at the 4-position.
- An aminophenyl linker bridging the pyrimidine and sulfonamide moieties.
Properties
IUPAC Name |
3-fluoro-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3S/c1-16-14-23(27-18-10-12-21(33-2)13-11-18)29-24(26-16)28-19-6-8-20(9-7-19)30-34(31,32)22-5-3-4-17(25)15-22/h3-15,30H,1-2H3,(H2,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEDHPABFBQAJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and quantity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
One of the primary applications of this compound is in the development of anticancer therapies. The compound has been shown to modulate protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis. Inhibition of specific kinases can lead to reduced tumor growth and improved patient outcomes in various cancer types .
1.2 Inhibition of Inflammatory Responses
Research indicates that this compound may also play a role in treating inflammatory and autoimmune diseases. Its mechanism involves the inhibition of the MTH1 enzyme, which is linked to oxidative stress responses in cells. By modulating this enzyme's activity, the compound could potentially reduce inflammation and provide therapeutic benefits for conditions like rheumatoid arthritis and lupus .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of 3-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide is crucial for optimizing its efficacy and reducing side effects. Studies have shown that modifications to its molecular structure can significantly impact its biological activity.
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Enhances binding affinity to target proteins |
| Methoxy group presence | Increases solubility and bioavailability |
| Sulfonamide linkage | Improves selectivity for specific enzymes |
Case Studies
3.1 Cancer Treatment Trials
A series of preclinical trials have evaluated the efficacy of this compound against various cancer cell lines, including breast and lung cancers. Results demonstrated significant inhibition of cell proliferation at low micromolar concentrations, suggesting potential for further development into a clinical candidate .
3.2 Autoimmune Disease Models
In animal models of autoimmune diseases, treatment with this compound resulted in reduced markers of inflammation and improved clinical scores compared to control groups. These findings support its potential as a therapeutic agent for managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Compound 1 : N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-4-Methoxybenzene-1-Sulfonamide (CAS: 923216-86-8)
- Pyrimidine substituent: Diethylamino group replaces the 4-methoxyphenylamino group.
- Molecular weight : 441.5 g/mol vs. ~455.5 g/mol (estimated for the target compound) .
Compound 2 : N-(4-((4-(Ethylamino)-6-Methylpyrimidin-2-yl)Amino)Phenyl)-2-Fluorobenzenesulfonamide (CAS: 923113-41-1)
- Pyrimidine substituent: Ethylamino group instead of methoxyphenylamino.
- Sulfonamide variation : Fluorine at the 2-position of the benzene ring vs. 3-position in the target compound.
- Impact : The 2-fluoro substitution may reduce steric hindrance compared to 3-fluoro, possibly enhancing binding to flat hydrophobic pockets .
Variations in the Sulfonamide Group
Compound 3 : 4-{[4-(4-Methoxyphenyl)Pyrimidin-2-yl]Amino}Benzene-1-Sulfonamide (9e)
- Structure : Lacks the 6-methyl group on the pyrimidine and the 3-fluoro on the sulfonamide.
- Properties : Melting point = 255–257°C; molecular weight = 384.4 g/mol.
Hybrid Derivatives with Alternative Linkers
Compound 4 : N-(4-{[4-(Dimethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-N'-(4-Methoxyphenyl)Urea
Implications for Drug Design
- Target compound advantages: 3-Fluoro on the sulfonamide may enhance metabolic stability via reduced CYP450-mediated oxidation.
- Areas for optimization: Compare diethylamino (Compound 1) vs. methoxyphenylamino for solubility-bioavailability balance. Explore urea linkers (Compound 4) as alternatives to sulfonamides for improved selectivity.
Biological Activity
3-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and cardiovascular health. This compound's structure suggests it may interact with various biological targets, influencing cellular processes such as proliferation and apoptosis. Understanding its biological activity is essential for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 465.52 g/mol. The presence of functional groups such as the sulfonamide moiety and the fluorine atom may enhance its interaction with biological targets.
1. Anticancer Activity
Research indicates that sulfonamide derivatives can exhibit significant anticancer properties. A study focusing on similar compounds found that they could modulate protein kinase activity, which is crucial for cancer cell proliferation and survival . The specific mechanism by which this compound exerts its anticancer effects remains to be fully elucidated, but it likely involves the inhibition of key signaling pathways.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has not been extensively characterized. However, theoretical models can provide insights into its absorption, distribution, metabolism, and excretion (ADME). Tools such as SwissADME can predict parameters like solubility and permeability, which are critical for understanding the compound's bioavailability and therapeutic potential .
While specific studies on the mechanism of action for this compound are scarce, sulfonamides generally act by inhibiting enzymes involved in metabolic pathways. For instance, some sulfonamides are known to inhibit carbonic anhydrase, which may lead to increased dopaminergic tone and modulation of neuroplasticity . Further research is needed to clarify the exact pathways influenced by this compound.
Case Study 1: Antitumor Activity
In a study examining related sulfonamide derivatives, compounds demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values indicated effective inhibition of cell proliferation, suggesting that structural modifications can enhance activity against specific tumor types . Future studies should evaluate the antitumor efficacy of this compound in similar assays.
Case Study 2: Cardiovascular Impact
Another relevant study highlighted how certain benzene sulfonamide derivatives affected coronary resistance and perfusion pressure in isolated heart models. This research underscores the potential for these compounds to influence cardiovascular dynamics positively . Investigating this compound within this context could yield valuable insights into its therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?
- The synthesis typically involves multi-step reactions, starting with the preparation of substituted pyrimidine intermediates. For example, coupling 4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-amine with 3-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage. A critical intermediate is the aminophenyl-pyrimidine derivative, which is synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination .
Q. What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR confirms the connectivity of the sulfonamide, pyrimidine, and methoxyphenyl groups. High-resolution mass spectrometry (HRMS) validates the molecular formula. X-ray crystallography (if crystalline) resolves stereochemical ambiguities, as demonstrated for structurally related sulfonamides . HPLC with UV detection ensures purity (>95%) .
Q. How is the compound’s solubility profile optimized for in vitro assays?
- Due to its hydrophobic aromatic groups, solubility is enhanced using co-solvents (e.g., DMSO) or surfactants like Tween-80. Phosphate-buffered saline (PBS) at pH 7.4 is standard for biological testing. Pre-formulation studies with dynamic light scattering (DLS) assess aggregation tendencies .
Advanced Research Questions
Q. What strategies address conflicting bioactivity data across different cell lines or assays?
- Contradictions may arise from assay conditions (e.g., serum protein binding) or off-target effects. Dose-response curves with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) clarify specificity. For example, highlights trifluoromethyl groups improving metabolic stability, which may explain variability in pharmacokinetic profiles .
Q. How can computational methods guide the optimization of this compound’s selectivity?
- Molecular docking with target proteins (e.g., kinases) identifies key interactions (e.g., hydrogen bonding with the sulfonamide group). MD simulations assess conformational stability in binding pockets. notes that pyrimidine derivatives with trifluoromethyl groups exhibit enhanced lipophilicity, which can be modeled to balance bioavailability and target engagement .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Industrial-scale synthesis requires continuous flow reactors to control exothermic reactions (e.g., sulfonylation). Chiral HPLC or enzymatic resolution ensures enantiopurity. discusses optimizing catalysts (e.g., Pd/C for coupling reactions) to minimize racemization .
Methodological Guidance
Q. How to design a SAR study focusing on the pyrimidine and sulfonamide moieties?
- Step 1: Synthesize analogs with substituent variations (e.g., replacing methoxy with ethoxy or halogens).
- Step 2: Test against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays.
- Step 3: Correlate activity with electronic (Hammett σ) or steric (Taft Es) parameters. shows that trifluoromethyl groups enhance potency by 10-fold in analogous compounds .
Q. What in vivo models are suitable for evaluating pharmacokinetic properties?
- Rodent models (e.g., Sprague-Dawley rats) assess oral bioavailability and half-life. Microsomal stability assays (human/rat liver microsomes) predict metabolic clearance. recommends LC-MS/MS for quantifying plasma concentrations .
Contradiction Analysis
Q. Why do some studies report low cytotoxicity despite high target affinity?
- Hypothesis 1: Poor membrane permeability due to high molecular weight (>500 Da). Solution: Introduce prodrug moieties (e.g., acetylated amines) to enhance cellular uptake.
- Hypothesis 2: Off-target efflux by ABC transporters. Solution: Co-administer inhibitors (e.g., verapamil for P-gp). identifies structural analogs with improved permeability via logP optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
